

The Discovery and Synthesis of SC-560: A Selective COX-1 Inhibitor

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Compound of Interest

Compound Name: Cox-1-IN-1

Cat. No.: B15137121

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for the production of prostaglandins that play a crucial role in various physiological processes, including the protection of the stomach lining, maintenance of kidney function, and regulation of platelet aggregation.^[1] While the inhibition of its isoform, COX-2, has been a primary focus for the development of anti-inflammatory drugs with reduced gastrointestinal side effects, the selective inhibition of COX-1 holds therapeutic potential in various contexts, including cardiovascular diseases and certain cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SC-560, a potent and highly selective inhibitor of COX-1. SC-560 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of COX-1.

Discovery of SC-560

SC-560, chemically known as 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, emerged from a research program aimed at developing selective COX-2 inhibitors.^[2] This program explored a series of 1,5-diarylpyrazole derivatives, which ultimately led to the discovery of the COX-2 selective inhibitor, Celecoxib.^[3] During the structure-activity relationship (SAR) studies within this chemical class, SC-560 was identified as a potent inhibitor with remarkable selectivity for COX-1 over COX-2.^[2] This discovery provided researchers with a valuable molecular probe to dissect the specific functions of COX-1.

Chemical Synthesis of SC-560

The general synthetic route to 1,5-diarylpyrazoles, including SC-560, involves a Claisen condensation followed by a cyclization reaction with a substituted hydrazine.[4]

General Synthetic Pathway:

A key step in the synthesis of pyrazole-containing compounds like SC-560 involves the reaction of a fluorinated amine to form a pyrazole core through the in situ generation and consumption of diazoalkanes, which can be achieved using continuous flow reaction modules. This is followed by C-N arylation to introduce the substituted phenyl rings.

A general method for preparing 1,5-diarylpyrazoles involves the Claisen condensation of an acetophenone with an appropriate ester, such as ethyl trifluoroacetate, to form a 1,3-dicarbonyl intermediate. This intermediate is then reacted with a substituted hydrazine, in the case of SC-560, (4-methoxyphenyl)hydrazine, to yield the pyrazole ring. This reaction can produce a mixture of regioisomers (1,5-diaryl and 1,3-diaryl), which typically require separation by chromatography.

Data Presentation

Table 1: In Vitro Inhibitory Activity of SC-560 against COX-1 and COX-2

Compound	COX-1 IC ₅₀ (nM)	COX-2 IC ₅₀ (µM)	Selectivity Index (COX-2 IC ₅₀ / COX-1 IC ₅₀)	Reference
SC-560	9	6.3	~700	
Celecoxib	15,000	0.04	0.0027	

Table 2: Physicochemical Properties of SC-560

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₂ ClF ₃ N ₂ O	
Molecular Weight	352.74 g/mol	
Appearance	White to yellow solid	
Solubility	Soluble in DMSO (>20 mg/mL), Insoluble in water	
Melting Point	62.5 °C	
CAS Number	188817-13-2	

Experimental Protocols

In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay

This protocol is adapted from methodologies used to characterize selective COX inhibitors.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of SC-560 for recombinant human COX-1 and COX-2.

Materials:

- Recombinant human COX-1 and COX-2 enzymes
- Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
- Heme (cofactor)
- Arachidonic acid (substrate)
- SC-560 (test inhibitor) dissolved in DMSO
- Stannous chloride solution (to stop the reaction)
- Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂) or other relevant prostanoids

Procedure:

- **Enzyme Preparation:** Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the Reaction Buffer.
- **Reaction Setup:** In a reaction tube/well, add the following in order:
 - 160 μ L of Reaction Buffer
 - 10 μ L of Heme
 - 10 μ L of diluted enzyme (COX-1 or COX-2)
- **Inhibitor Addition:** Add 10 μ L of SC-560 solution at various concentrations (typically in a serial dilution) to the reaction tubes. For the control (100% activity), add 10 μ L of DMSO.
- **Pre-incubation:** Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Initiate the enzymatic reaction by adding 10 μ L of arachidonic acid solution.
- **Incubation:** Incubate the reaction mixture for exactly 2 minutes at 37°C.
- **Reaction Termination:** Stop the reaction by adding 30 μ L of saturated stannous chloride solution.
- **Quantification of Prostaglandin Production:** Measure the amount of PGE₂ produced using a specific EIA kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of SC-560 compared to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Whole Blood Assay for COX-1 Activity

This protocol is based on established methods for assessing COX-1 inhibition in a more physiologically relevant environment.

Objective: To evaluate the inhibitory effect of SC-560 on COX-1 activity in whole blood.

Materials:

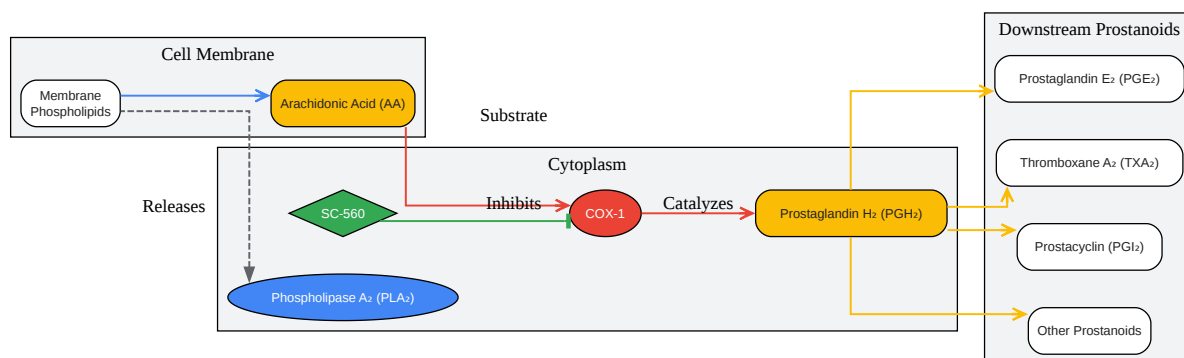
- Freshly drawn human or animal whole blood
- SC-560 dissolved in a suitable vehicle (e.g., DMSO)
- Calcium ionophore (e.g., A23187) to stimulate platelet activation
- Anticoagulant (e.g., heparin)
- Enzyme Immunoassay (EIA) kit for Thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product Thromboxane A₂.

Procedure:

- Blood Collection: Collect whole blood into tubes containing an anticoagulant.
- Incubation with Inhibitor: Aliquot the whole blood into tubes and add various concentrations of SC-560 or vehicle (control). Incubate for a specified period (e.g., 15-60 minutes) at 37°C.
- Stimulation of COX-1 Activity: Induce platelet COX-1 activity by adding a calcium ionophore.
- Clotting and Serum/Plasma Collection: Allow the blood to clot (for serum) or centrifuge to separate plasma.
- Measurement of TXB₂: Measure the concentration of TXB₂ in the serum or plasma using a specific EIA kit.
- Data Analysis: Calculate the percentage of inhibition of TXB₂ production at each SC-560 concentration compared to the vehicle control. Determine the IC₅₀ value as described in the in vitro assay.

Mandatory Visualization

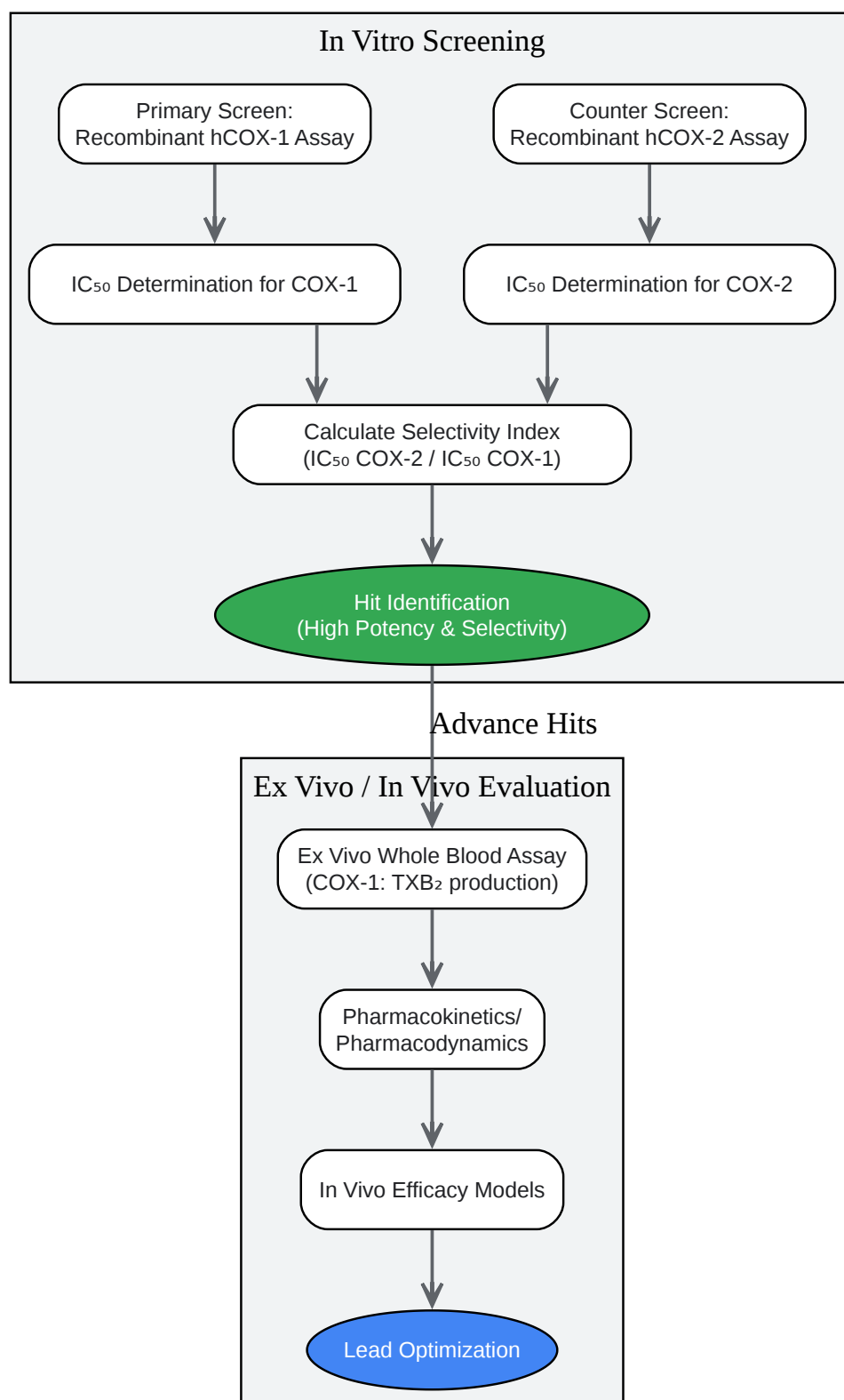
COX-1 Signaling Pathway



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Caption: The COX-1 signaling pathway, illustrating the inhibition by SC-560.

Experimental Workflow for COX-1 Inhibitor Screening



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